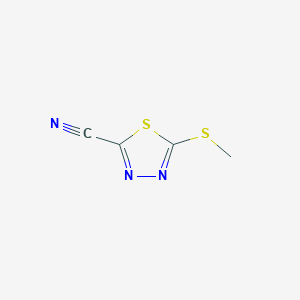5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile
CAS No.: 70391-06-9
Cat. No.: VC5598991
Molecular Formula: C4H3N3S2
Molecular Weight: 157.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70391-06-9 |
|---|---|
| Molecular Formula | C4H3N3S2 |
| Molecular Weight | 157.21 |
| IUPAC Name | 5-methylsulfanyl-1,3,4-thiadiazole-2-carbonitrile |
| Standard InChI | InChI=1S/C4H3N3S2/c1-8-4-7-6-3(2-5)9-4/h1H3 |
| Standard InChI Key | WNKOOEPXWOVDIJ-UHFFFAOYSA-N |
| SMILES | CSC1=NN=C(S1)C#N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure consists of a 1,3,4-thiadiazole core substituted at position 5 with a methylsulfanyl group () and at position 2 with a carbonitrile group (). This arrangement confers both electron-withdrawing (carbonitrile) and electron-donating (methylsulfanyl) properties, influencing its reactivity and intermolecular interactions .
Table 1: Key Structural and Molecular Data
Spectroscopic Insights
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. The -NMR spectrum typically shows a singlet for the methylsulfanyl group at δ 2.5–2.7 ppm and aromatic proton signals in the δ 7.0–8.0 ppm range for substituted derivatives . High-resolution MS confirms the molecular ion peak at m/z 157.01 .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile often involves cyclization reactions of thiosemicarbazides or thioureas. A representative protocol involves:
-
Cyclocondensation: Reacting methylthio-substituted hydrazine derivatives with cyanogen bromide in the presence of a Lewis acid catalyst .
-
Oxidative Cyclization: Using iodine or hydrogen peroxide to facilitate ring closure .
Table 2: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | , THF, −5°C | 84.2% | |
| 2 | Decolorization with activated carbon, pH adjustment | 99.95% purity |
Advanced Catalytic Approaches
Recent advances employ solid acid catalysts (e.g., ) to enhance reaction efficiency and reduce byproducts. For instance, a 500 mL reaction flask charged with tetrahydrofuran (THF) and catalyst at −5°C yielded 47.3 g of product with 84.2% efficiency .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point range of 185–188°C, as determined by differential scanning calorimetry (DSC) . Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating suitability for high-temperature applications .
Solubility and Partitioning
It is sparingly soluble in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. The calculated logP value of 1.44 suggests moderate lipophilicity, favorable for membrane permeability in drug design .
Pharmacological and Industrial Applications
Antituberculosis Activity
Thiadiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis. In a BACTEC 460 radiometric assay, analogs such as 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed minimum inhibitory concentrations (MIC) of <1 µg/mL . Molecular docking studies suggest that the carbonitrile group enhances binding to enoyl-acyl carrier protein reductase (InhA), a key tuberculosis target .
Materials Science Applications
The compound’s electron-deficient thiadiazole core makes it a candidate for organic semiconductors. Its incorporation into π-conjugated polymers improves charge carrier mobility, as evidenced by field-effect transistor (FET) studies .
Future Directions and Challenges
Drug Development
Optimizing bioavailability through prodrug strategies (e.g., esterification of the carbonitrile group) could enhance therapeutic efficacy. Computational models predict that halogen substitution at the methylsulfanyl position may improve target selectivity .
Environmental Impact
Biodegradation studies are urgently needed, as thiadiazoles may persist in aquatic systems. Advanced oxidation processes (AOPs) using ozone or UV/hydrogen peroxide show promise for remediation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume